molecular formula C9H13ClN2O3S B2674363 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 2167367-61-3

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2674363
CAS No.: 2167367-61-3
M. Wt: 264.72
InChI Key: UNCKJOHBAPVVEX-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1340488-60-9) is a sulfonyl chloride derivative featuring a pyrazole core substituted with a methyl group at position 1 and an oxan-4-yl (tetrahydropyran) moiety at position 2. Its molecular formula is C₈H₁₁ClN₂O₃S, with a molecular weight of 250.71 g/mol . The compound’s structure includes a sulfonyl chloride (-SO₂Cl) group at position 4, making it a reactive intermediate for synthesizing sulfonamides, sulfonate esters, and other sulfonated derivatives. Key properties include:

  • IUPAC Name: 1-(Oxan-4-yl)pyrazole-4-sulfonyl chloride
  • Storage: Recommended at 4°C in sealed containers under inert gas (e.g., argon) .
  • Safety: Classified as hazardous (H314: Causes severe skin burns and eye damage) .

The oxan-4-yl group introduces steric bulk and ether oxygen atoms, which may influence solubility, stability, and reactivity compared to other sulfonyl chlorides.

Properties

IUPAC Name

1-methyl-3-(oxan-4-yl)pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O3S/c1-12-6-8(16(10,13)14)9(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKJOHBAPVVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCOCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(oxan-4-yl)-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride primarily lie in its reactivity and biological activity:

Medicinal Chemistry

This compound has been investigated for its potential as an antiproliferative agent. Research indicates that derivatives of pyrazole sulfonamides exhibit significant activity against various cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various pyrazole derivatives with potential biological activities.

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Study A study demonstrated that pyrazole derivatives, including those derived from this compound, showed pronounced antiproliferative effects against U937 cells. The half-maximal inhibitory concentration (IC50) values indicated effective cytotoxicity .
Synthesis Optimization Research optimizing the synthesis conditions for pyrazole sulfonamide derivatives highlighted the efficacy of using potassium tert-butoxide as a base in THF, achieving yields up to 90% .
Biological Activity Exploration Interaction studies revealed that compounds similar to this compound could interact with biological macromolecules, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Oxan-4-yl (tetrahydropyran) C₈H₁₁ClN₂O₃S 250.71 Ether oxygen, 6-membered ring
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride Trifluoromethyl (-CF₃) C₅H₄ClF₃N₂O₂S 248.61 Electron-withdrawing CF₃ group
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Oxolan-3-yl (tetrahydrofuran) C₇H₉ClN₂O₃S 236.67 5-membered ether ring
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride Nitro (-NO₂) C₄H₄ClN₃O₄S 225.61 Strongly electron-withdrawing nitro group

Key Observations :

  • Electron Effects : The trifluoromethyl and nitro groups enhance electrophilicity at the sulfonyl chloride, increasing reactivity toward nucleophiles (e.g., amines, alcohols) compared to the oxan-4-yl derivative .
  • Solubility : The oxan-4-yl and oxolan-3-yl ethers may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to lipophilic CF₃ or nitro derivatives .

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole sulfonyl chlorides with various amines. The compound's structure can be confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis .

Antiproliferative Effects

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. For instance, derivatives similar to this compound have shown effectiveness against U937 cells with IC50 values indicating their potential as anticancer agents .

Antimicrobial Properties

Pyrazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. The biological activity is often attributed to the sulfonamide moiety, which plays a crucial role in the inhibition of bacterial enzymes involved in folate synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored, with evidence suggesting they can reduce inflammation markers in vitro. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial growth.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.
  • Modulation of Signaling Pathways : Some studies suggest that pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and survival.

Case Studies

StudyFindings
Antiproliferative Activity Compounds showed IC50 values ranging from 5 µM to 15 µM against U937 cells, indicating significant potential for further development as anticancer agents .
Antimicrobial Testing Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in treated cell cultures compared to controls, suggesting a promising avenue for treating inflammatory diseases .

Q & A

What are the standard synthetic routes for 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride?

Level: Basic
Methodological Answer:
The synthesis typically involves sulfonation and chlorination steps. A common approach is refluxing the precursor (e.g., 1-methyl-3-(oxan-4-yl)-1H-pyrazole) with chlorinating agents. For example, in analogous pyrazole-sulfonyl chloride syntheses, reactions with chloranil (tetrachloro-1,4-benzoquinone) in xylene under reflux for 25–30 hours are employed, followed by NaOH treatment to separate organic layers . Purification via recrystallization from methanol or column chromatography is recommended to isolate the sulfonyl chloride .

How can researchers optimize sulfonation reaction conditions to improve yield and purity?

Level: Advanced
Methodological Answer:
Key variables include solvent choice, temperature, and stoichiometry. Xylene is often used for high-boiling-point reactions to ensure complete sulfonation . Optimizing molar ratios of chloranil (1.4 mmol per 1 mmol precursor) minimizes side reactions. Monitoring reaction progress via TLC or HPLC ensures termination at peak yield. Post-reaction, rigorous washing with 5% NaOH removes acidic byproducts, and drying over anhydrous Na₂SO₄ prevents hydrolysis . For scale-up, inert atmospheres (N₂/Ar) reduce oxidation side products .

What purification techniques are recommended for isolating this compound?

Level: Basic
Methodological Answer:
Recrystallization from methanol is effective for small-scale purification, as demonstrated in pyrazole-sulfonyl chloride syntheses . For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) resolves sulfonyl chlorides from polar impurities . Post-purification, drying under vacuum (<1 mmHg) at 40°C ensures solvent removal without thermal degradation .

How should researchers address discrepancies in melting points reported across studies?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., ±2°C variations) may arise from polymorphic forms, impurities, or calibration differences in equipment. To resolve:

  • Compare purity levels (e.g., 97% vs. >99%) using HPLC .
  • Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Standardize measurement conditions (e.g., heating rate: 1°C/min, sealed capillaries) .
    Cross-reference with X-ray crystallography data (if available) to confirm structural consistency .

What spectroscopic methods are effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include sulfonyl chloride (SO₂Cl) absence in proton NMR but distinct deshielding in carbon NMR (~115–120 ppm for pyrazole C4) .
  • FT-IR : Confirm SO₂Cl groups via S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and confirm tetrahedral geometry at sulfur .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

What are the common side reactions during sulfonyl chloride synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Hydrolysis : Moisture exposure converts sulfonyl chloride to sulfonic acid. Use anhydrous solvents and drying tubes .
  • Over-oxidation : Excess chloranil may degrade the pyrazole ring. Titrate chloranil incrementally and monitor via LC-MS .
  • Dimerization : Steric hindrance from the oxan-4-yl group reduces this risk, but low temperatures (0–5°C) during workup further suppress it .

How stable is this compound under various storage conditions?

Level: Basic
Methodological Answer:
The compound is moisture-sensitive. Store under inert gas (Ar) at –20°C in sealed, amber vials with molecular sieves (3Å). Stability tests show <5% degradation over 6 months under these conditions . For short-term use, refrigeration (4°C) with desiccant (silica gel) is acceptable .

What computational methods aid in predicting reactivity or stability of this sulfonyl chloride?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Predict electrophilic reactivity at the sulfur center using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to assess stability .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonyl group binding .

How can researchers validate the sulfonyl chloride functional group post-synthesis?

Level: Basic
Methodological Answer:

  • Thionyl Chloride Test : React with excess thionyl chloride; complete conversion to sulfonic acid indicates active –SO₂Cl .
  • Nucleophilic Substitution : Treat with aniline in DCM; precipitate of sulfonamide confirms reactivity .

What strategies resolve low yields in coupling reactions using this sulfonyl chloride?

Level: Advanced
Methodological Answer:

  • Activation : Use DMAP (4-dimethylaminopyridine) to enhance electrophilicity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics .
  • Quenching Competitors : Add molecular sieves to scavenge HCl, shifting equilibrium toward product .

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